molecular formula C14H16O3 B1624601 5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene CAS No. 75251-98-8

5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene

Cat. No.: B1624601
CAS No.: 75251-98-8
M. Wt: 232.27 g/mol
InChI Key: YNXGVXBSQAEVTO-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of two methoxy groups at the 5 and 8 positions, an acetyl group at the 2 position, and a dihydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxide with the corresponding dihydronaphthalene. The reaction typically proceeds under mild conditions using reagents such as phenyl isocyanate, nitroethane, and triethylamine .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or further reduce the dihydronaphthalene core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or fully reduced naphthalenes .

Scientific Research Applications

5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene involves its interaction with various molecular targets and pathways. For instance, in the synthesis of anthracycline antibiotics, the compound undergoes enzymatic transformations that lead to the formation of bioactive molecules. These molecules then interact with DNA and other cellular components to exert their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5,8-dimethoxy-1,4-dihydronaphthalene: This compound is structurally similar but differs in the position of the dihydronaphthalene core.

    5,8-Dimethoxy-2-acetyl-1,2,3,4-tetrahydronaphthalene: This compound has an additional hydrogenation at the naphthalene core.

    5,8-Dimethoxy-2-formyl-3,4-dihydronaphthalene: This compound has a formyl group instead of an acetyl group.

Uniqueness

5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene is unique due to its specific substitution pattern and the presence of both methoxy and acetyl groups. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in the development of bioactive molecules .

Biological Activity

5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene (DMADHN) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

This compound is synthesized through various methods, including 1,3-dipolar cycloaddition reactions involving nitrile oxides. This compound serves as a key intermediate in the synthesis of anthracycline antibiotics, which are known for their anticancer properties .

Anticancer Properties

Research indicates that DMADHN exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have reported its cytotoxic effects against HeLa cells with IC50 values indicating effective growth inhibition . The mechanism behind this activity may involve the modulation of specific signaling pathways that regulate cell cycle progression and apoptosis.

Antimicrobial Effects

DMADHN also demonstrates antimicrobial properties . It has been tested against a range of bacterial strains, showing varying degrees of activity. The minimal inhibitory concentrations (MICs) for certain strains have been documented, suggesting its potential use as an antimicrobial agent .

The biological activity of DMADHN is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : DMADHN may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions. This inhibition can result in reduced cell viability in cancer cells and pathogens .
  • Receptor Modulation : The compound has been observed to interact with specific receptors that play roles in cell signaling, further influencing cellular responses and behaviors .

Case Studies and Research Findings

Several studies have highlighted the efficacy of DMADHN:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that DMADHN significantly reduced cell viability in HeLa cells at concentrations as low as 10 µM, showcasing its potential for cancer treatment .
  • Antimicrobial Testing : In another study, DMADHN was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possessed moderate antibacterial activity with MIC values ranging from 26.03 µM to 191.60 µM against different strains .

Data Summary

Activity Cell Line/Organism IC50/MIC (µM) Reference
AnticancerHeLa10
AntimicrobialA. terreus26.03
AntimicrobialF. oxysporium191.60

Properties

IUPAC Name

1-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9(15)10-4-5-11-12(8-10)14(17-3)7-6-13(11)16-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXGVXBSQAEVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2CC1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453917
Record name 5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75251-98-8
Record name 5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In spite of the fact that in literature the attempts of acylating the compound II were reported as fruitless or non interesting because of the low yields, the 5,8-dimethoxy-3,4-dihydronaphthalene II is treated with acetyl chloride in the presence of an excess of aluminium trichloride, preferably 5-9 moles of aluminium trichloride for one mole of acyl chloride, at the temperature of −35°+25° C., preferably at 0° C. After the usual work-up and crystallisation with ethyl acetate, the product, 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene is obtained in yields higher than 70%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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